Lower O–H Bond Dissociation Energy Barrier for Radical Scavenging vs. AO-2246 in Natural Rubber
Quantum mechanical simulations reveal that 2,2′-methylenebis(4-ethyl-6-tert-butylphenol) (AO-425) exhibits a lower Gibbs free energy change (ΔG) for O–H bond cleavage compared to its 4-methyl analog (AO-2246). Specifically, the weakest O–H bond in AO-425 has a ΔG of 250.08 kcal/mol, and the energy barrier (Ebarrier) for its reaction with a peroxyl radical (CH₃OO·) is only 5.31 kcal/mol, which is the lowest among all transition states evaluated for the reactants (AO-2246, AO-425, and natural rubber) [1]. This indicates a thermodynamically and kinetically more favorable radical scavenging pathway.
| Evidence Dimension | Reaction energy barrier (Ebarrier) with peroxyl radical |
|---|---|
| Target Compound Data | Ebarrier = 5.31 kcal/mol |
| Comparator Or Baseline | AO-2246: Ebarrier > 5.31 kcal/mol (highest among tested transition states) |
| Quantified Difference | AO-425 exhibits the lowest Ebarrier; absolute difference not specified but ranked lowest. |
| Conditions | Quantum mechanics (QM) simulation; reaction with CH₃OO· radical in natural rubber (NR) matrix. |
Why This Matters
A lower activation barrier directly translates to more efficient radical scavenging, a critical factor for formulators seeking to maximize the oxidative induction time of rubber compounds.
- [1] Cao, X., Yuan, X., Ma, Y., et al. Protective Effect of Two Hindered Phenolic Antioxidants Against Thermal and Oxygen Aging of Natural Rubber by Multi-scale Molecular Simulation and Experimental. Chinese Journal of Tropical Crops, 2022, 43(11), 2224-2234. View Source
